molecular formula C21H15F4N3O3S B4615050 ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE

ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE

Cat. No.: B4615050
M. Wt: 465.4 g/mol
InChI Key: ONBACUGNJYMBCE-UHFFFAOYSA-N
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Description

ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a trifluoromethyl group

Scientific Research Applications

ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE has a wide range of applications in scientific research:

Preparation Methods

The synthesis of ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyridyl and isoxazole moieties, followed by their coupling through a sulfanyl linkage. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The cyano, fluorophenyl, and trifluoromethyl groups play crucial roles in these interactions, contributing to the compound’s overall efficacy and selectivity .

Comparison with Similar Compounds

ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

ethyl 4-[[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3O3S/c1-3-30-20(29)18-16(11(2)31-28-18)10-32-19-15(9-26)14(8-17(27-19)21(23,24)25)12-4-6-13(22)7-5-12/h4-8H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBACUGNJYMBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1CSC2=C(C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE
Reactant of Route 6
ETHYL 4-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE

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